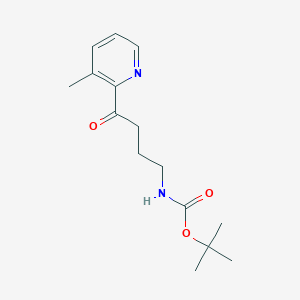

Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate

Übersicht

Beschreibung

Synthesis Analysis

While the specific synthesis process for “Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate” is not available, related compounds have been synthesized using various methods. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .

Wissenschaftliche Forschungsanwendungen

Photoredox-Catalyzed Amination

A photoredox-catalyzed amination process was developed using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This method establishes a new pathway for assembling 3-aminochromones under mild conditions, allowing for the construction of diverse amino pyrimidines and broadening the applications of this photocatalyzed protocol (Wang et al., 2022).

Diels‐Alder Reactions

The preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, including tert‐Butyl 3a‐Methyl‐5‐Oxo‐2,3,3a,4,5,6‐Hexahydroindole‐1‐Carboxylate, highlights the application of tert-butyl carbamates in complex organic synthesis processes (Padwa et al., 2003).

Crystal Structure Analysis

In the study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, tert-butyl carbamates were crucial for analyzing hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).

Synthesis of Biologically Active Compounds

Tert-Butyl carbamates play an important role in synthesizing intermediates for biologically active compounds like omisertinib (AZD9291), showcasing their utility in medicinal chemistry (Zhao et al., 2017).

Lithiation Reactions

The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder was studied, revealing the potential of tert-butyl carbamates in functionalized carbamate synthesis and subsequent transformations (Ortiz et al., 1999).

Asymmetric Mannich Reaction

The synthesis of tert-butyl carbamates through asymmetric Mannich reactions showcases the role of these compounds in producing chiral amino carbonyl compounds, essential for asymmetric synthesis (Yang et al., 2009).

Hydrogen Bond Interactions

A study on carbamate derivatives highlighted the interplay of strong and weak hydrogen bonds in molecular structures, underlining the significance of tert-butyl carbamates in understanding molecular interactions (Das et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate are β-secretase and acetylcholinesterase . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease. β-secretase is involved in the production of amyloid beta peptide (Aβ), a key component of the amyloid plaques found in the brains of Alzheimer’s patients. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter that is deficient in Alzheimer’s disease.

Mode of Action

This compound acts as an inhibitor of both β-secretase and acetylcholinesterase . By inhibiting β-secretase, it prevents the formation of Aβ, thereby reducing the formation of amyloid plaques. By inhibiting acetylcholinesterase, it increases the levels of acetylcholine in the brain, which can help to improve cognitive function.

Biochemical Pathways

The compound affects the amyloidogenic pathway, which leads to the formation of amyloid plaques in Alzheimer’s disease. By inhibiting β-secretase, it prevents the cleavage of amyloid precursor protein into Aβ, thereby reducing the formation of these plaques . It also affects the cholinergic pathway by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine, a neurotransmitter that is important for memory and learning.

Result of Action

The compound has been shown to have a protective effect in astrocytes (a type of brain cell) against Aβ . This is likely due to its ability to prevent the formation of Aβ and increase the levels of acetylcholine. The compound may therefore have potential as a treatment for Alzheimer’s disease.

Biochemische Analyse

Biochemical Properties

Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer’s disease . These interactions prevent the aggregation of amyloid beta peptides, thereby reducing the formation of amyloid fibrils .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It has been observed to protect astrocytes from amyloid beta-induced toxicity by reducing the levels of tumor necrosis factor-alpha (TNF-α) and free radicals . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against neurodegenerative conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of β-secretase and acetylcholinesterase, thereby preventing the cleavage of amyloid precursor protein and the formation of amyloid beta peptides . This inhibition reduces amyloidogenesis and the subsequent formation of amyloid fibrils, which are implicated in Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to possess moderate stability and undergoes degradation under certain conditions . Long-term studies have shown that it maintains its protective effects on cellular function, particularly in reducing amyloid beta-induced toxicity in astrocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits protective effects against amyloid beta-induced neurotoxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes such as β-secretase and acetylcholinesterase, influencing the metabolic flux and levels of metabolites associated with amyloid beta peptide formation . These interactions play a crucial role in its therapeutic potential for neurodegenerative diseases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It is localized in regions where it can effectively inhibit β-secretase and acetylcholinesterase, thereby exerting its protective effects against amyloid beta-induced toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to compartments where it can interact with β-secretase and acetylcholinesterase, preventing the formation of amyloid beta peptides . This targeted localization enhances its therapeutic potential for neurodegenerative diseases .

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(3-methylpyridin-2-yl)-4-oxobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-11-7-5-9-16-13(11)12(18)8-6-10-17-14(19)20-15(2,3)4/h5,7,9H,6,8,10H2,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKWXRAODCWJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)CCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

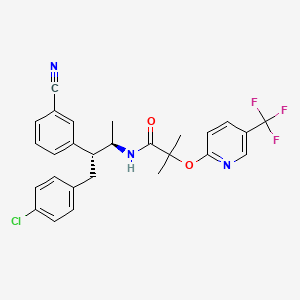

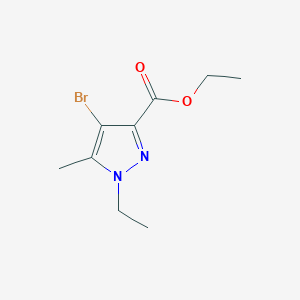

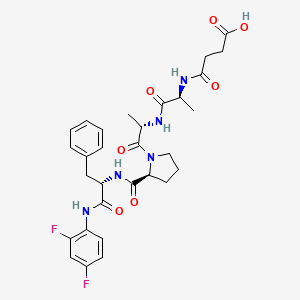

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B1412277.png)

![(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide](/img/structure/B1412279.png)

![N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine](/img/structure/B1412283.png)

![1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane](/img/structure/B1412286.png)

![tert-butyl N-[(3S)-6-hydroxyhexan-3-yl]carbamate](/img/structure/B1412290.png)

![(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1412293.png)

![Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1412295.png)

![(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1412297.png)